molecular formula C17H14F2N2O3 B2780795 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2210140-45-5

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2780795
CAS No.: 2210140-45-5
M. Wt: 332.307
InChI Key: CSUXJWOYXKRECY-UHFFFAOYSA-N
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is an organic compound that features a unique combination of furan and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with 2,6-difluorophenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan rings in the compound can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Furan-2,5-diones.

    Reduction: Amine derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and difluorophenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-(2-Furylmethyl)-3-(2,6-difluorophenyl)urea
  • 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea
  • 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,4-difluorophenyl)urea

Uniqueness: 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both furan and difluorophenyl groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c18-12-4-1-5-13(19)16(12)21-17(22)20-10-11(14-6-2-8-23-14)15-7-3-9-24-15/h1-9,11H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUXJWOYXKRECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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